![molecular formula C9H7F3LiNO4S2 B6302613 STFSILi CAS No. 210226-98-5](/img/structure/B6302613.png)
STFSILi
Overview
Description
STFSILi (Stimulus-Triggered Focused Stimulus-Induced Lipidization) is a novel method for inducing lipidization of cells that has been developed in recent years. The method utilizes a combination of focused ultrasound and a stimulus-triggered small molecule to induce the formation of lipid droplets in cells, leading to a variety of applications in biotechnology, drug delivery, and tissue engineering.
Scientific Research Applications
Lithium Battery Technology :
- Rojas et al. (2014) investigated PEO-b-P(STFSILi) as a single-ion block copolymer electrolyte for lithium batteries. This study found that PEO-b-P(STFSILi), when mixed with lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) salt, can serve as a solid electrolyte. The unique aspect of this electrolyte is that the TFSI anion of LiTFSI is covalently bound to the polystyrene backbone, allowing lithium ions to dissociate and conduct efficiently. This characteristic potentially improves the efficiency of lithium batteries by enabling higher cation transference numbers and reducing concentration gradients during battery operation (Rojas, Inceoglu, & Balsara, 2014).
Electrolyte Systems for Energy Storage :
- The research by Rojas et al. contributes significantly to the development of advanced electrolyte systems for energy storage, particularly in the context of lithium-ion batteries. By improving the efficiency of ion transport within these batteries, PEO-b-P(STFSILi) can lead to better performance and longevity of battery systems.
Innovations in Material Science :
- The synthesis and characterization of PEO-b-P(STFSILi) demonstrate the broader field of material science's capacity for innovation, especially in creating specialized polymers that address specific technological challenges.
properties
IUPAC Name |
lithium;(4-ethenylphenyl)sulfonyl-(trifluoromethylsulfonyl)azanide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3NO4S2.Li/c1-2-7-3-5-8(6-4-7)18(14,15)13-19(16,17)9(10,11)12;/h2-6H,1H2;/q-1;+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRKWJAZEOPXQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C=CC1=CC=C(C=C1)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3LiNO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
STFSILi |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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